Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro-

Description

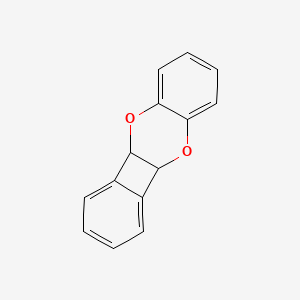

Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro- (CAS 53486-88-7) is a polycyclic aromatic compound featuring fused benzene, cyclobutane, and dioxin moieties. Its molecular formula is C₂₀H₁₄O₂, with a molecular weight of 286.3240 g/mol and an IUPAC InChIKey of PSQTZUPHZFJNTH-UHFFFAOYSA-N . Key physicochemical properties include:

- logP (octanol/water partition coefficient): 3.254, indicating moderate hydrophobicity .

- Molar volume (McVol): 150.62 cm³/mol .

- Thermodynamic data: ΔfG° (Gibbs free energy of formation) = 311.10 kJ/mol, ΔfH°gas = 403.10 kJ/mol, and melting point (Tfus) = 433.15 K .

The compound’s structure includes a strained cyclobutane ring fused with aromatic systems, which influences its electronic properties and stability.

Properties

CAS No. |

42896-18-4 |

|---|---|

Molecular Formula |

C14H10O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2,9-dioxatetracyclo[8.6.0.03,8.011,16]hexadeca-3,5,7,11,13,15-hexaene |

InChI |

InChI=1S/C14H10O2/c1-2-6-10-9(5-1)13-14(10)16-12-8-4-3-7-11(12)15-13/h1-8,13-14H |

InChI Key |

SSPWYTLOLFBHPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3C(C2=C1)OC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the formation of the desired bicyclic structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- has several scientific research applications:

Chemistry: It is used as a model compound in studies of aromaticity and ring strain.

Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.

Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction pathways and metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons

The table below compares Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro- with structurally related compounds:

Key Findings

Aromaticity and Electronic Properties :

- The target compound’s dioxin moiety contrasts with thiophene-based analogs like cBCT and bBCT. While cBCT exhibits paramagnetic ring currents indicative of antiaromaticity , the dioxin system in the target compound likely contributes to distinct electronic behavior, though specific data are lacking.

- Substitution of benzene with thiophene (as in cBCT/bBCT) reduces stability, highlighting the dioxin system’s role in enhancing stability compared to sulfur-containing analogs .

Stability and Reactivity :

- The target compound’s ΔfG° (311.10 kJ/mol) suggests higher thermodynamic stability compared to bBCT, which decomposes rapidly .

- Crystal structures of dithiin derivatives (e.g., C₁₅H₁₂O₄S₂) demonstrate that sulfone groups enhance stability, whereas the target compound’s dioxin ring may offer similar stabilization .

Pharmacological Potential: Unlike benzo[3,4]cyclobuta[1,2-c]pyrrole derivatives (e.g., antidepressants), the target compound lacks reported bioactivity, underscoring a research gap .

Physicochemical Behavior :

- The target’s logP (3.254) aligns with pyrrole derivatives (estimated logP ~3.5), suggesting comparable membrane permeability . However, its higher molar volume (150.62 cm³/mol ) may limit bioavailability compared to smaller analogs like cBCT .

Research Implications

- Synthetic Challenges : The strained cyclobutane-dioxin system warrants further study to optimize synthesis yields and purity.

- Electronic Properties : Computational studies (e.g., DFT) could clarify aromaticity/antiaromaticity trends relative to thiophene/pyrrole analogs .

- Biological Screening : Given the bioactivity of pyrrole-based cyclobutane compounds, the target compound should be evaluated for receptor interactions (e.g., benzodiazepine receptors) .

Biological Activity

Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro-, is a complex organic compound with significant potential in biological research and medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 210.23 g/mol. This compound has garnered attention due to its structural features that may confer unique biological activities, including cytotoxicity against various cancer cell lines.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by fused aromatic rings and dioxin moieties. Its IUPAC Standard InChIKey is SSPWYTLOLFBHPK-UHFFFAOYSA-N, and it is registered under the CAS number 42896-18-4. The chemical structure can be represented as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀O₂ |

| Molecular Weight | 210.2280 g/mol |

| IUPAC Name | Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- |

| CAS Number | 42896-18-4 |

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- against various cancer cell lines. The compound has shown promising results in inhibiting the growth of human tumor cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxic activity comparable to standard chemotherapeutic agents like doxorubicin.

The mechanisms by which benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin exerts its cytotoxic effects are not yet fully elucidated but may involve:

- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation: It potentially interferes with cellular mechanisms that promote division and growth.

Study on Structural Analogues

A study focused on synthesizing structural analogues of benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin revealed that modifications to the dioxin ring can enhance cytotoxicity. For instance, compounds with additional functional groups showed improved activity against the tested cancer cell lines.

Evaluation of Biological Activity

In another investigation, a series of benzo[b]pyrano[2,3-e][1,4]diazepines were synthesized and evaluated for their biological activities. The presence of similar structural motifs to benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin resulted in notable antimicrobial and anti-inflammatory properties alongside cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.